molecular formula C11H12N2O3 B12912433 tert-Butyl 2,1,3-benzoxadiazole-5-carboxylate CAS No. 918540-32-6

tert-Butyl 2,1,3-benzoxadiazole-5-carboxylate

Cat. No.: B12912433
CAS No.: 918540-32-6
M. Wt: 220.22 g/mol
InChI Key: JPFFQAUQXGMWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound that contains a benzo[c][1,2,5]oxadiazole core. This compound is of interest due to its potential pharmacological activities, including anticancer properties .

Preparation Methods

The synthesis of tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate typically involves substitution reactions followed by hydrolysis. One common method involves the use of aryltrifluoroboronate salts, which are converted into corresponding boronic acid derivatives in the presence of silica . The reaction conditions are generally mild, making this method efficient and practical for laboratory synthesis.

Chemical Reactions Analysis

tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action for tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate involves its interaction with hypoxia-inducing factors in tumor cells. By inhibiting these factors, the compound can reduce angiogenesis and cancer cell survival, making it a promising candidate for anticancer therapy .

Properties

CAS No.

918540-32-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

tert-butyl 2,1,3-benzoxadiazole-5-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-11(2,3)15-10(14)7-4-5-8-9(6-7)13-16-12-8/h4-6H,1-3H3

InChI Key

JPFFQAUQXGMWPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=NON=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.